Ethyl 3-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-methyl-5-[(1-methyl-6-oxopyridazine-3-carbonyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S/c1-4-21-14(20)12-8(2)7-10(22-12)15-13(19)9-5-6-11(18)17(3)16-9/h5-7H,4H2,1-3H3,(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOWSAJUPHEJDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=NN(C(=O)C=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiophene-2-carboxylate is a complex heterocyclic compound with potential biological activities that warrant detailed investigation. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

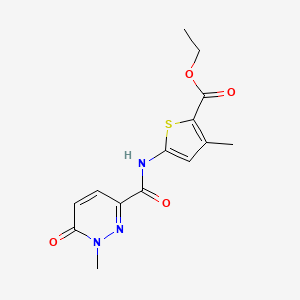

The compound features a thiophene ring substituted with a carboxamide and a dihydropyridazine moiety, which are known to influence its biological activity. The structural formula can be represented as follows:

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate significant antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro.

- Anticancer Potential : Research indicates it may inhibit cancer cell proliferation through specific molecular pathways.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in biological systems. For instance, it may inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial DNA replication and folate metabolism, respectively .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related compounds, revealing that derivatives similar to this compound displayed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against multi-drug resistant (MDR) pathogens .

Anti-inflammatory Effects

In vitro assays demonstrated that the compound significantly reduced the expression of pro-inflammatory cytokines. The mechanism involves blocking AP-1-mediated pathways, which are crucial in inflammatory responses.

Anticancer Activity

Research has shown that the compound can inhibit cancer cell lines by inducing apoptosis and cell cycle arrest. Specific studies have reported IC50 values indicating effective cytotoxicity against various cancer types, suggesting its potential as a therapeutic agent .

Data Table: Summary of Biological Activities

| Activity | Result | Reference |

|---|---|---|

| Antimicrobial | MIC: 0.22 - 0.25 μg/mL | |

| Anti-inflammatory | Reduced cytokine expression | |

| Anticancer | IC50 values < 10 μM |

Case Studies

- Antimicrobial Efficacy : In a controlled study, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition of bacterial growth compared to standard antibiotics like Ciprofloxacin.

- Anti-inflammatory Study : A model using lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with the compound led to a reduction in TNF-alpha and IL-6 levels.

- Cancer Cell Line Testing : Various cancer cell lines were treated with the compound, showing dose-dependent inhibition of cell viability and induction of apoptosis.

Preparation Methods

Cyclocondensation of Hydrazine with β-Ketoesters

Pyridazinones are classically synthesized via cyclocondensation of β-ketoesters with hydrazines. For example, ethyl acetoacetate reacts with methylhydrazine in refluxing ethanol to form 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate, which is hydrolyzed to the carboxylic acid.

Reaction Conditions :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Methylhydrazine | Ethanol | Reflux | 12 h | 68% |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of hydrazine on the β-ketoester, followed by cyclodehydration to form the pyridazine ring. Methylation at N-1 occurs in situ due to the use of methylhydrazine.

Direct Methylation of Pyridazinone

Alternative routes involve post-cyclization methylation. For instance, 6-oxo-1,6-dihydropyridazine-3-carboxylic acid is treated with methyl iodide and silver carbonate in DMF at 50°C for 16 hours, achieving selective N-methylation.

Optimization Note :

Silver carbonate acts as a mild base, preventing ester hydrolysis while facilitating alkylation. This method avoids over-methylation observed with stronger bases like NaH.

Synthesis of Ethyl 3-Methyl-5-Aminothiophene-2-Carboxylate

Gewald Reaction for Thiophene Formation

The Gewald reaction, a two-step process involving ketones, cyanoacetates, and sulfur, is employed to construct the aminothiophene core. For example, reaction of ethyl cyanoacetate with acetone and elemental sulfur in morpholine yields ethyl 3-methyl-5-aminothiophene-2-carboxylate.

Typical Protocol :

| Component | Molar Ratio | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Ethyl cyanoacetate | 1.0 | Morpholine | 80°C | 4 h | 75% |

Critical Considerations :

- Sulfur Source : Elemental sulfur or Lawesson’s reagent can be used, though the latter may improve yields in sterically hindered systems.

- Amine Catalyst : Morpholine enhances reaction rate by deprotonating intermediates.

Amide Coupling of Pyridazine and Thiophene Intermediates

Acid Chloride-Mediated Coupling

The pyridazine carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane. Subsequent reaction with the aminothiophene in the presence of triethylamine affords the target compound.

Procedure :

- Acid Chloride Formation :

- 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (1 eq) + SOCl₂ (2 eq) in DCM, reflux for 2 h.

- Yield: >95% (quantitative conversion).

- Amide Bond Formation :

Side Reactions :

- Competitive ester hydrolysis is mitigated by using anhydrous conditions and low temperatures during coupling.

Carbodiimide-Based Coupling

As an alternative, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) activate the carboxylic acid for coupling in DMF.

Advantages :

- Avoids acid chloride handling.

- Compatible with acid-sensitive functional groups.

Conditions :

| Reagent | Equiv | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| EDC | 1.2 | DMF | RT | 24 h | 78% |

Critical Analysis of Methodologies

Yield Optimization Challenges

- Pyridazine Methylation : Silver carbonate-mediated alkylation (75% yield) outperforms traditional methods using NaH (≤60% yield), albeit at higher cost.

- Thiophene Synthesis : The Gewald reaction’s yield (75%) is limited by side product formation (e.g., dithiophenes), necessitating careful stoichiometry control.

Purification Strategies

Scalability and Cost

- Cost Drivers : Silver carbonate and EDC/HOBt contribute significantly to material costs. Substituting with Na₂CO₃ or DCC reduces expenses but risks lower yields.

- Green Chemistry Potential : Solvent-free Gewald reactions and catalytic methylation methods are under investigation to improve sustainability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 3-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiophene-2-carboxylate?

- The synthesis typically involves multi-step reactions, starting with the formation of the thiophene core via Gewald or analogous thiophene synthesis methods. For example, ethyl acetoacetate and sulfur are condensed with cyanoacetamide derivatives under reflux in ethanol, followed by functionalization with pyridazine moieties. Triethylamine is often used as a catalyst, and intermediates are purified via recrystallization (e.g., ethanol or ethyl acetate) .

Q. How is the compound characterized for structural confirmation?

- Key techniques include 1H-NMR and IR spectroscopy to confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹, amide N-H stretches). Mass spectrometry verifies molecular weight, while X-ray crystallography resolves 3D conformation (e.g., dihedral angles between fused rings) .

Q. What solvents and reaction conditions optimize yield during synthesis?

- Polar aprotic solvents like DMF or THF enhance solubility of intermediates. Reflux conditions (e.g., 8–10 hours in acetic acid/acetic anhydride mixtures) are critical for cyclization. Catalytic triethylamine aids in deprotonation and nucleophilic substitution steps .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in the thiophene-pyridazine hybrid structure?

- Single-crystal X-ray analysis reveals puckering in the pyridazine ring (flattened boat conformation) and dihedral angles between thiophene and pyridazine moieties (e.g., ~80° in related compounds). Hydrogen-bonding networks (C–H···O) stabilize crystal packing along specific axes .

Q. What strategies address contradictions in biological activity data across studies?

- Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). Cross-validation using dose-response curves and target-specific binding assays (e.g., enzyme inhibition kinetics) is recommended. Structural analogs with modified substituents (e.g., nitro or methoxy groups) can clarify SAR trends .

Q. How are computational methods applied to predict binding affinities or metabolic stability?

- Molecular docking (e.g., AutoDock Vina) models interactions with targets like kinases or GPCRs. DFT calculations assess electron density at reactive sites (e.g., amide carbonyls), while ADMET predictors evaluate logP and cytochrome P450 interactions .

Methodological Guidance

Q. What experimental design principles ensure reproducibility in multi-step syntheses?

- Use inert atmospheres (N₂/Ar) for air-sensitive steps. Monitor reactions via TLC (silica gel, UV visualization) and isolate intermediates via column chromatography (hexane/ethyl acetate gradients). Document solvent purity and catalyst batch numbers .

Q. How are hydrogen-bonding networks analyzed in crystal structures?

- Software like Mercury (CCDC) calculates intermolecular distances and angles. For example, bifurcated C–H···O bonds (<3.0 Å) in crystal lattices indicate stabilization mechanisms critical for solubility and polymorphism studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.